molecular formula C12H24O5Si B009184 (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid CAS No. 109721-08-6

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid

Cat. No. B009184
CAS RN: 109721-08-6
M. Wt: 276.4 g/mol
InChI Key: CTZDWHZODOCMCT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid, also known as tert-Butyldimethylsilyloxy-5-methoxy-5-oxopentanoic acid (TBDMSOMPA), is a chemical compound widely used in scientific research. It is a derivative of 5-methoxy-5-oxopentanoic acid, which is an important intermediate in the synthesis of various drugs and natural products.

Mechanism of Action

TBDMSOMPA acts as a protecting group for the carboxylic acid functionality in organic synthesis. It is a stable and easily removable group that can be used to protect the carboxylic acid functionality during various chemical reactions. The tert-butyl and dimethylsilyl groups provide steric hindrance, which prevents unwanted reactions from occurring.
Biochemical and Physiological Effects:
TBDMSOMPA does not have any known biochemical or physiological effects. It is an inert compound that is used solely for chemical synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using TBDMSOMPA in lab experiments include its stability, ease of handling, and compatibility with a wide range of reagents and solvents. It is also a relatively inexpensive reagent. However, TBDMSOMPA has some limitations, such as its low solubility in some solvents, which can make it challenging to work with in certain reactions.

Future Directions

There are several future directions for the use of TBDMSOMPA in scientific research. One area of interest is the development of new synthetic methodologies using TBDMSOMPA as a building block. Another area of interest is the application of TBDMSOMPA in the synthesis of complex natural products. Additionally, TBDMSOMPA could be used in the development of new drugs and therapeutics.

Scientific Research Applications

TBDMSOMPA is widely used in scientific research as a building block for the synthesis of various compounds. It is particularly useful in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development. TBDMSOMPA is also used in the synthesis of natural products, such as alkaloids and terpenes.

properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDWHZODOCMCT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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